3-Bromopropionic acid

描述

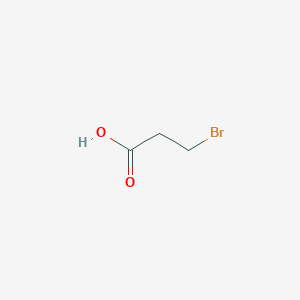

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-bromopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHXNZYCXMFBMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060443 | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS] | |

| Record name | 3-Bromopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

140-142 °C @ 45 MM HG | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

PLATES FROM CARBON TETRACHLORIDE | |

CAS No. |

590-92-1 | |

| Record name | 3-Bromopropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromopropanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromopropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFZ7CSR69R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

62.5 °C | |

| Record name | 3-Bromopropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1443 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-BROMOPROPANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies for 3 Bromopropionic Acid and Its Derivatives

Direct Synthetic Routes to 3-Bromopropionic Acid

Two primary methods are employed for the direct synthesis of this compound: the addition and hydrolysis of acrylonitrile (B1666552) and the addition of hydrogen bromide to acrylic acid.

Acrylonitrile Addition and Hydrolysis Method

A principal route to this compound involves the reaction of acrylonitrile with hydrogen bromide, which forms 3-bromopropionitrile, followed by hydrolysis to yield the final product. chemicalbook.com This method is a well-established procedure in organic synthesis.

The synthesis is typically carried out by adding acrylonitrile to boiling hydrobromic acid. chemicalbook.com The mixture is then refluxed at a temperature of approximately 130°C for about six hours. chemicalbook.com Following the reaction, the resulting solid is extracted with ethanol (B145695), and the crude product is obtained by distillation under reduced pressure. chemicalbook.com

An alternative approach involves heating 2-cyanoethanol with 40% hydrobromic acid, which can produce this compound with a yield exceeding 80%. chemicalbook.com

Table 1: Reaction Parameters for Acrylonitrile Addition and Hydrolysis

| Parameter | Value | Reference |

| Reactants | Acrylonitrile, Hydrobromic Acid | chemicalbook.com |

| Temperature | 130°C (Reflux) | chemicalbook.com |

| Reaction Time | 6 hours | chemicalbook.com |

| Post-treatment | Ethanol extraction, Reduced pressure distillation | chemicalbook.com |

The high temperatures (around 130°C) involved in the acrylonitrile addition hydrolysis method can lead to equipment corrosion. google.com The process is also noted for being cumbersome. google.com A significant by-product of this reaction is ammonium (B1175870) bromide, which is filtered off after the initial reaction. orgsyn.org The generation of substantial amounts of waste liquid or salt is a notable drawback of this method. google.com

To mitigate these issues, alternative methods are sought. One such alternative is the reaction of ethylene (B1197577) cyanohydrin with hydrobromic acid. orgsyn.org While this still produces ammonium bromide as a by-product, the reaction conditions may be more manageable. orgsyn.org

Acrylic Acid Addition to Hydrogen Bromide Method

An increasingly favored method for synthesizing this compound is the direct addition of hydrogen bromide to acrylic acid. google.com This approach is considered advantageous due to its operational simplicity and higher yield. google.com

The reaction involves the addition of acrylic acid to hydrogen bromide. google.com The molar ratio of acrylic acid to hydrogen bromide is a critical parameter, with optimal ratios ranging from 1:1 to 1:2.5. google.com The reaction temperature is also a key factor, with the ideal range being 50-65°C. google.com Under optimized conditions, this method can achieve yields as high as 95%. google.com

Table 2: Optimized Reaction Conditions for Acrylic Acid Addition

| Parameter | Optimal Range | Reference |

| Acrylic Acid to HBr Molar Ratio | 1:1 to 1:2.5 | google.com |

| Reaction Temperature | 50-65°C | google.com |

| Achieved Yield | up to 95.00% | google.com |

One specific example of this method involves adding 655g of acrylic acid to 3040g of 48% hydrobromic acid, raising the temperature to 60°C, and maintaining the reaction for 4 hours. This process yielded 1278.6g of this compound with a purity of 98.00% and a yield of 91.00%. google.com In another variation, introducing hydrogen bromide gas to acrylic acid at 50-65°C resulted in a 95.00% yield. google.com

Isomerization of 2-Bromopropionic Acid to this compound

Synthesis of this compound Derivatives

The presence of the carboxylic acid functional group allows this compound to be readily converted into a variety of derivatives. chemicalbook.comgoogle.com These derivatives are themselves important intermediates in organic synthesis. google.com

One of the most common derivatizations is esterification. This compound can be reacted with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester. google.com For example, reaction with methanol (B129727) yields methyl 3-bromopropionate, while reaction with ethanol produces ethyl 3-bromopropionate. google.com

Another key derivative is the acyl halide, specifically 3-bromopropionyl chloride. This can be synthesized from the parent acid and is a more reactive species for creating amides and esters. google.com

| Derivative | Starting Material | Reagents | Typical Yield |

| Methyl 3-bromopropionate | Methyl acrylate | Acetyl bromide, Methanol | 96% |

| Ethyl 3-bromopropionate | Ethyl acrylate | Acetyl bromide, Ethanol | 91% |

This table shows examples of the synthesis of this compound ester derivatives. google.com

Esterification Reactions of this compound

Esterification of this compound is a common method for producing its corresponding esters, which are valuable in organic synthesis. google.comcymitquimica.comchemimpex.com This reaction typically involves reacting the acid with an alcohol in the presence of a catalyst. google.com To drive the reaction towards the product side and maximize yield, it's often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation. orgsyn.org

Various catalytic systems are employed to facilitate the esterification of this compound. Common catalysts include strong mineral acids like sulfuric acid and p-toluenesulfonic acid. google.comescholarship.org For instance, the esterification of this compound with benzyl (B1604629) alcohol can be catalyzed by a catalytic amount of p-toluenesulfonic acid monohydrate in toluene. escholarship.org The choice of catalyst can influence the reaction rate and yield. ceon.rs While the reaction can proceed with trace amounts of hydrobromic acid that may remain from the synthesis of this compound, the addition of a sulfonic acid catalyst is recommended to ensure a shorter reaction time. orgsyn.org

Lipases, such as the one from Candida cylindraceae, have also been shown to catalyze the esterification of α-bromopropionic acid in micro-emulsion systems, suggesting potential for enzymatic catalysis in related reactions. oup.com

In molecules with multiple hydroxyl groups, the esterification of this compound can exhibit regioselectivity. For example, in the reaction with 17-desacetylvindoline, which has more than one hydroxyl group, the acylation with this compound occurred specifically at the C-17 hydroxyl group, a result attributed to steric hindrance. ingentaconnect.com

Optimizing the yield of esterification reactions often involves controlling reaction conditions such as temperature and the molar ratio of reactants and catalyst. ceon.rs For example, in the synthesis of ethyl β-bromopropionate, it is crucial to carry out the esterification as rapidly as possible to minimize the formation of ethyl hydracrylate, a side product formed by the reaction of water with this compound or its ester. orgsyn.org

Table 1: Examples of Esterification Reactions of this compound

| Alcohol | Catalyst | Solvent | Yield | Reference |

| Benzyl alcohol | p-Toluenesulfonic acid monohydrate | Toluene | - | escholarship.org |

| 17-desacetylvindoline | N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) | Dichloromethane | 67% | ingentaconnect.com |

Formation of Acid Halides and Amides from this compound

This compound serves as a precursor for the synthesis of its acid halide and amide derivatives. google.comchemicalbook.com

3-Bromopropionyl chloride , an important acylating agent, is most directly synthesized by treating this compound with a chlorinating agent like oxalyl chloride. smolecule.com This reactive intermediate is used in various synthetic applications, including the preparation of brominated polymers and heterocyclic compounds. smolecule.com

Amides of this compound can be prepared from the corresponding acid chloride. For instance, N-phenacyl-3-bromopropionamide is synthesized by reacting 3-bromopropionyl chloride with phenacylamine hydrochloride in dimethylformamide. prepchem.com Another example is the synthesis of N-methoxy-N-methyl-3-bromopropionamide, which is used as a three-carbon homologating agent. researchgate.netsci-hub.in 3-Bromopropionamide itself has been noted for its potential antibacterial properties. biosynth.com

Table 2: Synthesis of 3-Bromopropionyl Chloride and Amide Derivatives

| Product | Reactants | Reagent/Solvent | Yield | Reference |

| 3-Bromopropionyl chloride | This compound | Oxalyl chloride | - | |

| N-Phenacyl-3-bromopropionamide | 3-Bromopropionyl chloride, Phenacylamine hydrochloride | Dimethylformamide | 35% | prepchem.com |

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom in this compound and its derivatives is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The bromine atom can be displaced by various nucleophiles to introduce heteroatoms. These include:

Iodine: The bromine can be substituted by an iodine atom.

Fluorine: Introduction of a fluorine atom is also possible.

Nitryl, Azido, Cyano, Hydroxyl, Alkoxy, and Sulfonic Groups: These functional groups can also be introduced through nucleophilic substitution of the bromine atom.

These substitution reactions significantly expand the synthetic utility of this compound, providing access to a diverse range of compounds with different chemical properties and potential applications. google.com

This compound and its derivatives are effective alkylating agents for sulfur-containing nucleophiles. This reactivity is particularly useful in biochemical studies, such as the modification of cysteine residues in proteins.

The reaction of this compound with thiols is a common method for forming thioether linkages. For example, 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid was synthesized from 3-bromopropanoic acid and methimazole, with the reaction conditions favoring substitution on the sulfur atom. nih.gov Similarly, the reaction of this compound with decanethiol in the presence of sodium hydride yields 3-(decylthio)propanoic acid. chapman.edu

In another example, 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles were S-alkylated using this compound in the presence of triethylamine. scielo.br The reaction of 4-methyl-1-thioxo-1,2,4,5-tetrahydro smolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinazolin-5-one with 3-bromopropanoic acid also resulted in the S-alkylated product. mdpi.com

Table 3: Alkylation of Sulfur-Containing Compounds with this compound

| Sulfur Compound | Product | Reagent/Solvent | Reference |

| Methimazole | 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | - | nih.gov |

| Decanethiol | 3-(Decylthio)propanoic acid | Sodium hydride / THF | chapman.edu |

| 6-Aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles | S-alkylated derivatives | Triethylamine / Acetone | scielo.br |

| 4-Methyl-1-thioxo-1,2,4,5-tetrahydro smolecule.comCurrent time information in Bangalore, IN.triazolo[4,3-a]quinazolin-5-one | S-alkyl derivative | Triethylamine / Ethyl alcohol | mdpi.com |

Formation of Polymeric Nanocarriers and Prodrug Linkers

This compound is a valuable reagent in the functionalization of polymers to create nanocarriers for drug delivery and as a linker molecule in prodrug design. Its bifunctional nature, possessing both a carboxylic acid and a reactive bromine atom, allows for its incorporation into various molecular architectures.

Polymeric Nanocarriers

Polymeric nanocarriers are three-dimensional colloidal hydrogel nanoparticles, typically formed by crosslinking polymeric chains, which are valued for their high water content, stability, and capacity for drug loading and release. polimi.it this compound is utilized to modify existing polymers, thereby altering their properties to enhance drug encapsulation and delivery.

A notable example is the functionalization of linear polyethyleneimine (PEI). polimi.it By reacting PEI with this compound, the polymer's hydrophobicity can be increased. This modification is crucial for the subsequent synthesis of nanogel structures, such as PEG-PEI nanogels, which demonstrate specific features in terms of size, surface potential, and their ability to load and release drugs. polimi.it The synthesis involves dissolving linear PEI in methanol and adding this compound in the presence of sodium carbonate to neutralize the system. polimi.it

Another approach involves the use of flash nanoprecipitation (FNP) to create polymer composites. ucl.ac.uk This technique allows for the self-assembly of polymers into nanoparticles of uniform size and can be used to incorporate other materials, such as silver nanoparticles, onto a polymer support matrix. ucl.ac.uk While not directly using this compound as the primary monomer, the principles of polymer functionalization are relevant to creating tailored nanocarriers.

Prodrug Linkers

Prodrugs are inactive compounds that are converted into active drugs within the body. This compound and its derivatives serve as linkers to connect a drug molecule to a carrier, often a peptide or polymer, which can then be cleaved in vivo. nih.govresearchgate.net This strategy is employed to improve the pharmacokinetic properties or solubility of a drug. researchgate.net

For instance, water-soluble peptide-chitosans have been synthesized by reacting low-molecular-weight chitosan (B1678972) with peptide substituents. core.ac.uk These peptide units are prepared from 3-bromopropanoic acid and amino acid tert-butyl esters through standard peptide chemistry. core.ac.uk The resulting peptide-chitosans exhibit higher thermosensitivity, porosity, and water-holding capacity compared to unmodified chitosan, making them promising candidates for drug delivery systems. core.ac.uk

Similarly, dipeptide esters of paracetamol have been developed as cyclization-activated prodrugs. researchgate.net These compounds are designed to hydrolyze at physiological pH, releasing paracetamol and the corresponding 2,5-diketopiperazine. researchgate.net The synthesis of the dipeptide carriers can involve precursors derived from this compound. researchgate.net Furthermore, this compound is used in the solid-phase synthesis of peptides, such as the vasopressin antagonist Barusiban, where it is coupled to the N-terminal amino acid of the peptide chain prior to cyclization. google.com The use of this compound in this context leads to a faster cyclization reaction with fewer side reactions compared to its chlorinated analog. google.com

Table 1: Applications of this compound in Nanocarrier and Prodrug Synthesis

| Application | Starting Materials | Key Transformation | Resulting Product/System | Reference |

| Polymeric Nanocarrier | Linear Polyethyleneimine (PEI), this compound, Sodium Carbonate | Functionalization of PEI to increase hydrophobicity | Hydrophobically modified PEI for PEG-PEI nanogel synthesis | polimi.it |

| Prodrug Linker | Low-molecular-weight chitosan, Nα-(3-bromopropanoyl)amino acids | Coupling of peptide substituents to chitosan backbone | Water-soluble peptide-chitosans for drug delivery | core.ac.uk |

| Peptide Synthesis for Prodrugs | Resin-bound peptide, this compound, DIC | N-terminal coupling on solid support | Linear peptide precursor for cyclization (e.g., Barusiban) | google.com |

| Prodrug Synthesis | Methimazole, 3-Bromopropanoic acid | Preferential S-alkylation | 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid | nih.gov |

Cyclization Reactions involving this compound

The reactivity of this compound makes it a key component in various cyclization reactions to form a range of heterocyclic compounds. These reactions typically involve the initial substitution of the bromine atom by a nucleophile, followed by an intramolecular condensation or addition reaction.

One common application is the synthesis of fused pyrimidine (B1678525) systems. For example, 5-benzoyl-4-(2-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine can be reacted with this compound in a one-pot condensation to yield pyrimido[2,1-b]thiazine derivatives. scilit.com This reaction can be performed under both conventional heating and microwave irradiation, with the latter often providing a more efficient route. scilit.com Similarly, other substituted thioxopyrimidines react with this compound to form the corresponding thiazinone derivatives. researchgate.net

This compound is also employed in multicomponent reactions that lead to heterocyclic systems. In the Ugi four-component reaction, this compound can be used as the acidic component. The resulting Ugi adduct can undergo subsequent intramolecular cyclization. For example, the reaction of an α-aminoester, this compound, phenylglyoxal, and an isocyanide generates an intermediate that spontaneously cyclizes to a pyrrolidin-2-one derivative. acs.org A similar strategy involving 2-nitrobenzylamine, glyoxal, an alkyl isocyanide, and this compound also yields pyrrolidinone derivatives through intramolecular cyclization of the Ugi intermediate. jsynthchem.com

Furthermore, the reaction of this compound with other bifunctional molecules can lead to different heterocyclic cores. It has been used in the synthesis of benzimidazole (B57391) derivatives, which are of interest as potential enzyme inhibitors. researchgate.net In one synthetic scheme, a benzimidazole precursor is reacted with this compound in the presence of potassium carbonate to introduce a propionic acid side chain, which is then further modified. researchgate.net

Table 2: Examples of Cyclization Reactions with this compound

| Starting Material(s) | Reagents/Conditions | Product Type | Reference |

| 5-benzoyl-4-(2-chlorophenyl)-6-phenyl-1,2,3,4-tetrahydro-2-thioxopyrimidine | This compound, Microwave or conventional heating | Pyrimido[2,3-b]thiazine derivative | scilit.com |

| (4‐(2,4‐dimethoxyphenyl)‐6‐phenyl‐2‐thioxo‐1,2,3,4‐tetrahydropyrimidin‐5‐yl)(phenyl) methanone | This compound | Pyrimido[2,1‐b]thiazine derivative | researchgate.net |

| α-Aminoester, Phenylglyoxal, Isocyanide | This compound (Ugi reaction), Cs₂CO₃ | Pyrrolidin-2-one derivative | acs.org |

| 2-Nitrobenzylamine, Glyoxal, Alkyl isocyanide | This compound (Ugi reaction) | Pyrrolidinone derivative | jsynthchem.com |

| Benzimidazole precursor | This compound, K₂CO₃, Acetone/DMF/H₂O | Benzimidazole with propionic acid side chain | researchgate.net |

Synthesis of Metal Organic Compounds and Quaternary Ammonium Salts

The dual functionality of this compound also lends itself to the synthesis of metal-organic compounds and quaternary ammonium salts, each with distinct potential applications.

Metal Organic Compounds

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. dovepress.comd-nb.info The ligands are typically multidentate carboxylates, phosphonates, or sulfonates. dovepress.com While this compound itself is a simple monocarboxylate, its derivatives or its use in post-synthetic modification can be relevant. For instance, the general principle of using carboxylate ligands to bridge metal centers is fundamental to MOF chemistry. dovepress.com One study mentions the modification of a surface with this compound as a first step toward synthesizing silver-based metal-organic frameworks (Ag-MOFs) to impart antibacterial properties. polito.it The synthesis of MOFs can be achieved through various methods, including solvothermal, hydrothermal, and microwave-assisted techniques, which allow for the formation of diverse structural topologies. nih.govmdpi.com

Quaternary Ammonium Salts

Quaternary ammonium salts are compounds with the structure [NR₄]⁺, where R is an alkyl or aryl group. wikipedia.org They are synthesized by the alkylation of tertiary amines, a reaction known as quaternization or the Menschutkin reaction. wikipedia.orgmdpi.com this compound can serve as the alkylating agent in these reactions due to its reactive C-Br bond.

The synthesis involves reacting a tertiary amine with this compound. The nitrogen atom of the amine attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a new C-N bond. This results in a quaternary ammonium cation with a propionic acid moiety, and the bromide acts as the counter-ion. These functionalized quaternary ammonium salts can be designed as monomers for polymerization or for other applications where a charged, functional group is desired. mdpi.com For example, polymerizable quaternary ammonium monomers have been synthesized by reacting 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) with various alkyl halides, including those containing carboxylic acid groups. mdpi.com

Table 3: Synthesis of Quaternary Ammonium Salts from this compound Derivatives

| Tertiary Amine | Alkylating Agent | Conditions | Product Type | Reference |

| Tertiary Amine (general) | This compound | Nucleophilic Substitution (Menschutkin Reaction) | Carboxy-functionalized Quaternary Ammonium Salt | wikipedia.org |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Bromoalkanoic acids (analogous to this compound) | Chloroform, 50-55 °C, BHT inhibitor | Polymerizable methacrylate monomer with quaternary ammonium and carboxylic acid groups | mdpi.com |

| N,N-dimethylethanolamine | This compound | Not specified | Choline analog precursor | nih.gov |

Reactivity and Mechanistic Studies of 3 Bromopropionic Acid

Alkylating Agent Mechanisms

3-Bromopropionic acid functions as an alkylating agent due to the reactive nature of its bromine atom, which allows it to participate in substitution reactions. This property is central to its utility in various biochemical applications, including the modification of biological macromolecules.

Targeting Nucleophilic Sites in Proteins

The mechanism of action of this compound involves the alkylation of nucleophilic sites, particularly sulfur-containing functional groups like those found in mercaptans. In the context of proteins, this reactivity is directed towards nucleophilic amino acid residues. While the primary target is often cysteine, the potential for reaction with other nucleophilic side chains exists. The specificity of the alkylation is influenced by factors such as the pH of the reaction medium and the accessibility of the nucleophilic sites within the protein's three-dimensional structure.

A related compound, 3-bromopropylamine (B98683), has been utilized as a reagent for the quantitative analysis of cysteine residues in proteins and peptides. nih.gov Studies using this reagent have shown no evidence of alkylation of other amino acids under optimal conditions, highlighting the potential for selective modification of cysteine. nih.gov

Cysteine Residue Modification and Enzyme Activity Disruption

The thiol group of cysteine residues is a prominent nucleophile in proteins and is a key target for alkylation by this compound. This irreversible alkylation can significantly disrupt the structure and function of enzymes. By modifying cysteine residues that are crucial for catalytic activity or for maintaining the protein's native conformation, this compound can act as an enzyme inhibitor.

For example, this compound has been shown to inhibit horse liver alcohol dehydrogenase, exhibiting Michaelis kinetics with a Ki of approximately 2 mM. It can also form abortive ternary complexes with malate (B86768) dehydrogenase, thereby affecting its activity and related metabolic pathways. The modification of cysteine residues by alkylating agents like 3-bromopropylamine has been a valuable tool in protein chemistry, facilitating the identification of cysteine residues during protein sequencing. nih.gov

Comparative Reactivity with Related Halogenated Carboxylic Acids

The reactivity of this compound can be better understood by comparing it with other halogenated carboxylic acids, considering the influence of both the halogen identity and the length of the alkyl chain.

Influence of Halogen Identity (e.g., 3-Iodopropionic acid)

The nature of the halogen atom significantly impacts the reactivity of halopropionic acids. Due to the weaker carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond, 3-iodopropionic acid exhibits higher electrophilicity than this compound. This increased electrophilicity translates to a faster rate of alkylation. For instance, in the synthesis of certain amide derivatives, 3-iodopropionic acid resulted in a 54% yield, whereas this compound gave a 41% yield under similar conditions. This trend is consistent with the general understanding that the leaving group ability of halogens decreases in the order I > Br > Cl > F.

Impact of Alkyl Chain Length (e.g., 4-Bromobutyric acid)

The length of the alkyl chain separating the carboxyl group and the bromine atom also plays a role in the reactivity of brominated carboxylic acids. An increase in chain length can introduce steric hindrance, which may reduce the molecule's reactivity in certain reactions. For example, 4-bromobutyric acid, with its longer alkyl chain, shows reduced reactivity in esterification reactions compared to this compound.

In a study involving the post-synthetic modification of a metal-organic framework (MOF), Al-MIL-101-NH2, it was observed that while this compound reacted to give the expected product in approximately 38% yield, no reaction occurred with 4-bromobutyric acid under the same conditions. preprints.orgmdpi.com It was hypothesized that the amine function of the MOF might catalyze the cyclization of 4-bromobutyric acid into γ-butyrolactone. preprints.orgmdpi.com However, the corresponding modified MOF could be obtained from the methyl ester of 4-bromobutyric acid. preprints.orgmdpi.com

The following table summarizes the comparative reactivity of this compound with related compounds.

| Compound | Key Structural Feature | Impact on Reactivity |

| 3-Iodopropionic acid | Weaker C-I bond | Higher electrophilicity and faster alkylation compared to 3-BPA. |

| 4-Bromobutyric acid | Longer alkyl chain | Increased steric hindrance leading to reduced reactivity in some reactions. |

Mechanistic Investigations of Chemical Transformations

The chemical behavior of this compound is characterized by the reactivity of its two functional groups: the carboxylic acid and the carbon-bromine bond. Mechanistic studies have explored its transformations in various contexts, from reactions with polymeric substrates to enzymatic catalysis.

The modification of viscose, a cellulosic fabric, with this compound has been investigated to introduce functional groups onto the fiber surface. The reaction mechanism involves the esterification of the hydroxyl groups present in the cellulose (B213188) backbone of the viscose fabric by the carboxylic acid group of this compound. researchgate.netresearchgate.net

This pretreatment is proposed to proceed via an acid-catalyzed esterification. The primary hydroxyl groups on the anhydroglucose (B10753087) units of cellulose are the most likely sites for this reaction. The introduction of the carboxylate group onto the fabric surface has been confirmed by Fourier-transform infrared spectroscopy (FTIR). researchgate.netniscpr.res.in Specifically, after treatment with this compound, a new characteristic peak appears around 1560 cm⁻¹, which is attributed to the stretching vibration of the carboxylate group (COO⁻). researchgate.netniscpr.res.in This modification enhances the fabric's ability to bind other substances, such as nano metal oxides, by providing negatively charged sites for attraction and fixation. researchgate.netniscpr.res.in

Table 1: FTIR Spectral Data for Viscose Fabric Treated with this compound

| Sample | Characteristic Peak (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Untreated Viscose | ~3397 | Hydroxyl (O-H) group stretching | niscpr.res.in |

| Viscose treated with this compound | ~1560 | Carboxylate (COO⁻) group stretching | researchgate.netniscpr.res.in |

Mechanistic studies of halide exchange reactions involving brominated short-chain carboxylic acids have been pivotal in understanding nucleophilic substitution mechanisms. While detailed kinetic studies on this compound are less common, extensive research has been conducted on its isomer, α-bromopropionic acid (2-bromopropionic acid), providing a model for this type of transformation. acs.orgmdpi.com

The exchange of bromide ions with α-bromopropionic acid in solution is a classic example of a second-order nucleophilic substitution (SN2) reaction. acs.orgmdpi.com Studies using radioactive bromine isotopes have demonstrated that the rate of bromide exchange is identical to the rate of racemization of the chiral α-carbon center. acs.org This observation provides strong evidence for a mechanism involving a stereospecific inversion of configuration at the carbon atom, a hallmark of the SN2 pathway. mdpi.com The reaction proceeds through a single transition state where the incoming nucleophilic bromide ion attacks the carbon atom from the side opposite to the leaving bromide ion. mdpi.com

Kinetic investigations in aqueous solution have quantified the rate of this exchange, although the process is complicated by a concurrent hydrolysis reaction. acs.org Researchers were able to separate the two effects to determine the rate constant for the exchange process.

Table 2: Kinetic Data for the Bromide Exchange Reaction with α-Bromopropionic Acid in Aqueous Solution

| Temperature (°C) | Rate Constant (k) (liters mole⁻¹ sec⁻¹) | Reference |

|---|---|---|

| 100 | 4.0 x 10⁻⁴ | acs.org |

Enzymes, particularly dehalogenases, are capable of catalyzing the cleavage of the carbon-halogen bond in halogenated organic acids. nih.gov These reactions are of significant interest for bioremediation and industrial synthesis. The mechanism of these enzymatic transformations often involves a hydrolytic dehalogenation that proceeds via an SN2-type reaction, resulting in an inversion of stereochemistry at the chiral carbon center. tandfonline.commdpi.com

Haloacid dehalogenases are broadly classified based on their substrate specificity. nih.gov While many studies focus on α-haloacids, the enzymatic dehalogenation of β-halogenated acids like this compound (or its analogue, 3-chloropropionic acid) has also been explored. semanticscholar.org The general mechanism for hydrolytic dehalogenases involves a catalytic triad, often featuring an aspartate residue. nih.govmdpi.com The carboxylate side chain of the aspartate acts as a nucleophile, attacking the carbon atom bonded to the halogen. nih.gov This attack displaces the halide ion and forms a covalent ester-enzyme intermediate. Subsequently, a water molecule, activated by another residue (such as histidine), hydrolyzes the ester bond, releasing the corresponding hydroxy acid and regenerating the enzyme. mdpi.comnih.gov

For instance, the dehalogenase E (DehE) from Rhizobium sp. RC1 has been shown to have its active site cavity capable of binding 3-chloropropionic acid, demonstrating that these enzymes can act on β-substituted haloacids. semanticscholar.org Studies on D-specific dehalogenases, which act on D-2-haloacids, confirm the SN2 mechanism and provide kinetic parameters for various substrates. tandfonline.com

Table 3: Kinetic Parameters of DehD (D-specific dehalogenase) with Various Substrates

| Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (s⁻¹M⁻¹) | Reference |

|---|---|---|---|---|

| D-2-chloropropionate | 0.91 | 10.00 | 1.10 x 10⁴ | tandfonline.com |

| D-2-bromopropionate | 0.31 | 16.67 | 5.38 x 10⁴ | tandfonline.com |

| Monobromoacetic acid | 0.67 | 362.50 | 5.41 x 10⁵ | tandfonline.com |

| D,L-2,3-dichloropropionic acid | 0.38 | 29.58 | 7.78 x 10⁴* | tandfonline.com |

*Values corrected for the presence of the inactive L-isomer.

Biological and Biochemical Research Applications of 3 Bromopropionic Acid

Enzyme Inhibition Studies

The study of enzyme inhibitors is crucial for understanding enzyme function, elucidating metabolic pathways, and developing new therapeutic agents. 3-Bromopropionic acid has been explored in this context, although detailed studies on its specific enzyme targets are less extensive compared to other haloacid inhibitors.

This compound's primary mechanism of enzyme inhibition involves the alkylation of nucleophilic amino acid residues at the enzyme's active or allosteric sites. The carbon atom adjacent to the bromine is electrophilic, making it susceptible to attack by amino acid side chains such as the sulfhydryl group of cysteine.

While specific high-profile enzyme targets for this compound are not as widely documented as for similar compounds, its ability to alkylate cysteine residues makes it a potential inhibitor for a range of enzymes where cysteine is critical for catalytic activity or structural integrity. This includes various proteases, kinases, and dehydrogenases. The reaction with a cysteine residue results in a stable thioether linkage, leading to irreversible inhibition of the enzyme.

A comparative analysis with iodoacetic acid, a more extensively studied enzyme inhibitor, highlights the common and differing features of haloacid inhibitors.

| Feature | This compound | Iodoacetic Acid |

| Halogen Atom | Bromine | Iodine |

| Reactivity | Generally, the carbon-bromine bond is less reactive than the carbon-iodine bond, making iodoacetic acid a more potent alkylating agent. | The carbon-iodine bond is weaker and iodine is a better leaving group, leading to higher reactivity. |

| Mechanism of Action | Acts as an alkylating agent, primarily targeting cysteine residues to form a stable thioether bond. | Also an irreversible inhibitor that alkylates the catalytic cysteine residue in cysteine peptidases. wikipedia.org |

| Primary Targets | Potentially a broad range of cysteine-dependent enzymes. | Well-documented inhibitor of cysteine peptidases and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govresearchgate.net |

Iodoacetic acid is recognized as a potent, irreversible inhibitor of all cysteine peptidases through the alkylation of the catalytic cysteine residue. wikipedia.org Its toxicity is linked to its capacity as an alkylating agent that modifies these crucial cysteine residues in proteins. wikipedia.org In contrast, while this compound operates via a similar alkylating mechanism, the specifics of its interactions and its spectrum of target enzymes are not as comprehensively characterized in the scientific literature. The difference in the halogen atom (bromine vs. iodine) influences the reactivity of the compound, with iodoacetic acid generally being the more reactive of the two. wikipedia.org

Metabolic Pathway Investigations

The ability of this compound and related compounds to interfere with specific enzymatic steps makes them useful for studying the flow of metabolites through various biochemical pathways.

Direct and detailed research outlining the specific role of this compound in lactate metabolism and fatty acid synthesis is limited. However, insights can be drawn from the study of structurally and functionally related molecules. For instance, the related compound 3-mercaptopropionic acid is a known potent inhibitor of fatty acid oxidation in mitochondria. researchgate.netnih.gov It is metabolized to 3-mercaptopropionyl-CoA, which can then inhibit acyl-CoA dehydrogenase, a key enzyme in the beta-oxidation of fatty acids. nih.govnih.gov Given that this compound can be converted to 3-mercaptopropionic acid, it may have an indirect role in studying these pathways.

Regarding lactate metabolism, the focus of inhibition studies has predominantly been on 3-bromopyruvic acid, which is a potent inhibitor of enzymes involved in glycolysis, thereby affecting lactate production. nih.govnih.gov Specific studies detailing the direct impact of this compound on lactate dehydrogenase or other enzymes in this pathway are not prominent in the available literature.

The inhibition of Hexokinase-2 (HK-2), a key enzyme in the initial step of glycolysis, has been a significant area of cancer metabolism research. However, the primary inhibitor studied in this context is 3-bromopyruvic acid, not this compound. nih.govmedchemexpress.comnih.gov 3-bromopyruvic acid is a potent inhibitor of HK-2, and this action has been explored for its antitumor effects. nih.gov There is a lack of substantial scientific evidence directly implicating this compound as a significant inhibitor of Hexokinase-2.

ω-Oxidation: This is an alternative pathway to the beta-oxidation of fatty acids, involving the oxidation of the omega (ω) carbon, which is the carbon atom most distant from the carboxyl group. wikipedia.org This pathway is generally minor but gains importance when beta-oxidation is impaired. wikipedia.org The process occurs in the smooth endoplasmic reticulum of liver and kidney cells and involves a series of enzymatic reactions initiated by the hydroxylation of the ω-carbon. wikipedia.orgbyjus.com There is no direct evidence in the reviewed literature to suggest a specific role for this compound in the investigation of the ω-oxidation pathway.

Sulfur Oxidation: Sulfur oxidation pathways are crucial for the metabolism of sulfur-containing compounds. In some bacteria, 3,3′-dithiodipropionic acid is catabolized by being cleaved into two molecules of 3-mercaptopropionic acid. nih.gov This is then oxidized to 3-sulfinopropionate, which is further metabolized. nih.gov The study of these pathways can involve the use of various sulfur-containing organic compounds. 3-mercaptopropionic acid is a key intermediate in the degradation of certain sulfur compounds. nih.govchemicalbook.com While this compound contains a bromine atom instead of a thiol group, its structural similarity to propionic acid derivatives involved in these pathways suggests its potential as a chemical probe, although direct applications in studying sulfur oxidation pathways are not well-documented.

Pharmacological and Therapeutic Research

This compound, a halogenated carboxylic acid, serves as a versatile building block in organic synthesis, which has led to its investigation in various pharmacological and therapeutic research areas. Its utility stems from its reactive nature, allowing for the introduction of a propionic acid moiety into a wide range of molecules.

While research into the direct anticancer properties of this compound is limited, it has been investigated as a component in the development of potential anticancer agents frontiersin.org. The rationale for its use in this context often relates to its ability to act as an alkylating agent, a characteristic common to some chemotherapeutic drugs. It is important to distinguish this compound from its close analogue, 3-bromopyruvate (3-BP), which has been more extensively studied as a potent anticancer agent due to its ability to inhibit glycolysis in cancer cells chemicalbook.com.

Research on a related compound, 3-Bromo-2-oxopropionic acid, has shown that it can induce apoptosis and affect metabolic processes in colon cancer cell lines, with its effects being enhanced when combined with electroporation researchgate.netnih.gov. However, it is crucial to note that this is a distinct chemical entity from this compound. Currently, there is a lack of specific studies detailing the cytotoxic or anticancer effects of this compound on various cancer cell lines.

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds google.com. Its bifunctional nature, possessing both a carboxylic acid and a bromine atom, allows for its incorporation into more complex molecules through reactions such as nucleophilic substitution.

One example of its application in drug discovery is in the synthesis of thiobetaine (dimethylsulfoniopropionate), a compound studied for its potential health benefits nih.gov. In this synthesis, this compound reacts with dimethyl sulfide. Another application is in the preparation of 7-substituted vasicinone analogues, which are investigated for their pharmacological activities nih.gov. The synthesis involves the amidation of 7-aminodeoxyvasicinone with this compound to produce an intermediate, 7-(3'-bromopropionamide)deoxyvasicinone nih.gov.

Furthermore, this compound is used in the solid-phase synthesis of the peptide-like drug Barusiban, an oxytocin antagonist. In this multi-step synthesis, it is coupled to the N-terminus of a resin-bound peptide chain google.com.

| Pharmaceutical Application | Role of this compound |

| Synthesis of Thiobetaine | Reactant with dimethyl sulfide |

| Synthesis of 7-substituted vasicinone analogues | Amidation of 7-aminodeoxyvasicinone |

| Synthesis of Barusiban | Coupling to the N-terminus of a peptide |

There is a significant lack of research specifically investigating the neurotoxicological effects of this compound. Scientific literature extensively documents the neurotoxicity of a related compound, 3-nitropropionic acid (3-NP). 3-NP is a well-known mitochondrial toxin that causes selective neuronal degeneration in the basal ganglia and is used to create animal models of Huntington's disease nih.gov. The mechanism of 3-NP's neurotoxicity involves the inhibition of succinate dehydrogenase, leading to energy impairment, excitotoxicity, and oxidative stress nih.gov.

However, these findings for 3-nitropropionic acid cannot be directly extrapolated to this compound, as the bromo- and nitro- substituents confer different chemical and biological properties to the molecule. At present, there are no prominent studies in the accessible scientific literature that detail the specific effects of this compound on neurotransmitter systems or its potential neurotoxicity.

The antimicrobial properties of this compound have been explored, particularly in the context of materials science. One study demonstrated that treating viscose fabrics with this compound enhances their ability to bind nano metal oxides, such as zinc oxide, aluminum oxide, or titanium (IV) oxide. This treatment imparts the fabric with durable and potent antimicrobial and antifungal activity against pathogens like Escherichia coli and Candida albicans researchgate.net. The carboxylic acid group of this compound serves to attract and fix the nano metal oxides to the fabric, resulting in a material that maintains its antimicrobial properties even after numerous washing cycles researchgate.net.

While this demonstrates an application of this compound in creating antimicrobial materials, direct studies on the intrinsic antimicrobial activity of the compound itself against a broad spectrum of microbes are less common. However, research into propionic acid and its derivatives has shown a range of antimicrobial activities. For instance, propionic acid is known to have broad-spectrum antimicrobial effects against bacteria like E. coli and fungi such as C. albicans mdpi.com. The antimicrobial efficacy of propionic acid derivatives is an active area of research.

| Microorganism | Application of this compound | Outcome |

| Escherichia coli | Treatment of viscose fabric with 3-BPA and nano metal oxides | Imparts antimicrobial activity to the fabric researchgate.net |

| Candida albicans | Treatment of viscose fabric with 3-BPA and nano metal oxides | Imparts antifungal activity to the fabric researchgate.net |

Agricultural Chemical Research

This compound is a valuable intermediate in the synthesis of various agrochemicals, contributing to the development of products aimed at improving crop yields google.com.

This compound serves as a precursor in the industrial synthesis of several pesticides and herbicides. Two notable examples are the herbicide Diflufenacil and the fungicide Furalaxyl google.com.

The synthesis of these agrochemicals leverages the reactivity of this compound to build their more complex molecular structures. While the precise, detailed industrial synthesis pathways are often proprietary, the role of this compound as a key starting material is well-documented in chemical literature and patents google.com. In the case of Furalaxyl, a phenylamide fungicide, the synthesis involves the incorporation of the propionic acid backbone of this compound into the final molecule, which is effective against oomycete fungi.

| Agrochemical | Type | Role of this compound |

| Diflufenacil | Herbicide | Precursor in synthesis |

| Furalaxyl | Fungicide | Precursor in synthesis google.com |

Analytical Methodologies for 3 Bromopropionic Acid

Chromatographic Techniques for Detection and Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as the cornerstone for the analysis of 3-Bromopropionic acid in biological matrices such as urine. cdc.govcdc.gov These methods offer high sensitivity and specificity, which are essential for biomarker quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely applied and effective technique for the quantification of 3-BPA. cdc.gov The method typically involves sample extraction, chemical derivatization to enhance volatility, and subsequent analysis by GC-MS, often using selected ion monitoring (SIM) for enhanced specificity. cdc.gov

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a form suitable for gas chromatography. cdc.gov Silylation is the most common derivatization strategy for this purpose. cdc.govphenomenex.blog

Sample Preparation: The analytical process often begins with a liquid-liquid extraction (LLE) to isolate the 3-BPA from the sample matrix. cdc.govcdc.gov For urine samples, the procedure involves:

Acidification of the sample, typically with concentrated hydrochloric acid. cdc.govcdc.gov

Repeated extraction with an organic solvent, most commonly ethyl acetate. cdc.govcdc.gov

Concentration of the combined organic extracts, for instance, by using a nitrogen sweep at room temperature. cdc.gov

Derivatization: The concentrated extract is then subjected to a silylation reaction. This involves treating the sample with a silylating reagent to replace the active hydrogen on the carboxylic acid group with a non-polar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. phenomenex.blogcolostate.edu This chemical modification increases the thermal stability and volatility of the analyte. colostate.edu

A frequently used reagent is N-methyl-N-[tert-butyldimethylsilyl]trifluoroacetamide (MTBSTFA), often containing 1% tert-butyldimethylchlorosilane (TBDMCS), to produce the corresponding TBDMS derivative of 3-BPA. cdc.govcdc.gov The reaction is typically carried out by heating the sample with the reagent at approximately 70°C for about 1.5 hours to ensure complete derivatization. cdc.gov This silylation to the TBDMS derivative is considered an effective and uncomplicated procedure. cdc.gov

To ensure the accuracy and precision of the quantification, an internal standard is incorporated into the analytical procedure. cdc.gov For the analysis of 3-BPA, 3-Chloropropionic acid (3-CPA) is commonly chosen as the internal standard. cdc.govcdc.govcdc.gov

The internal standard is added to the sample at the beginning of the preparation process. cdc.govcdc.gov Its purpose is to compensate for variations that may occur during sample extraction, derivatization, and injection into the GC-MS system. cdc.gov 3-Chloropropionic acid is an ideal choice because it is chemically similar to 3-BPA, exhibiting comparable solubility and extraction properties. Furthermore, it is not typically expected to be present in biological samples from workers, preventing interference with the analysis. cdc.gov Other potential internal standards, such as a deuterated analog of 3-BPA, were found to be effective but were ultimately deemed less practical due to high costs. cdc.gov

The validity of an analytical method is established through rigorous evaluation of its accuracy, precision, and sensitivity. The GC-MS method for 3-BPA, as outlined in the NIOSH Manual of Analytical Methods (NMAM) 8324, has been thoroughly validated. cdc.govcdc.gov

| Spike Level (µg/mL) | Number of Samples (n) | Average Recovery (%) | Relative Standard Deviation (% RSD) |

|---|---|---|---|

| 2.0 | 9 | 98 | 5.7 |

| 10.0 | 20 | 95 | 2.5 |

| 20.0 | 9 | 93 | 3.8 |

| 50.0 | 9 | 94 | 2.9 |

Limit of Detection (LOD) and Quantification (LOQ): The sensitivity of the method is defined by its limit of detection and limit of quantification. The estimated LOD for 3-BPA in urine using this GC-MS method is approximately 0.01 µg/mL. cdc.govcdc.govcdc.gov The reporting limit (RL), which is equivalent to the limit of quantitation (LOQ), has been established at 0.10 µg/mL. cdc.govcdc.gov

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | ~0.01 |

| Limit of Quantitation (LOQ) | 0.10 |

High-Resolution Gas Chromatography/Mass Spectrometry (HRGC/MS)

The GC-MS methods developed for 3-BPA analysis employ high-resolution capillary gas chromatography (HRGC) to achieve effective separation of the analyte from other components in the sample extract. cdc.govcdc.gov The use of long capillary columns is a key feature of this high-resolution approach.

A typical column used is a 50-meter fused silica capillary column with a small internal diameter (e.g., 0.20 mm) and a thin film of a stationary phase like 100% dimethylpolysiloxane. cdc.govcdc.gov This setup provides the high theoretical plate count necessary for resolving complex mixtures.

The mass spectrometer, acting as the detector, is often a mass selective detector (MSD) or a quadrupole mass spectrometer. cdc.govcdc.gov For enhanced sensitivity and specificity, the detector is operated in the selected ion monitoring (SIM) mode. cdc.gov In this mode, the detector is set to monitor only specific mass-to-charge ratio (m/z) ions that are characteristic of the derivatized analyte and internal standard. For the TBDMS derivative of 3-BPA, the ion at m/z 211 is used for quantitation, while the ion at m/z 165 is monitored for the TBDMS derivative of the 3-CPA internal standard. cdc.govcdc.govcdc.gov This targeted approach minimizes interference from other compounds in the matrix, thereby increasing the method's specificity. cdc.gov

Spectrophotometric Methods

While chromatographic techniques are the predominant methods for the analysis of this compound, the principles of spectrophotometry could theoretically be applied. However, based on available scientific literature, dedicated and validated spectrophotometric methods for the direct quantification of this compound are not commonly reported. Such methods would likely require a reaction that produces a chromophore, a light-absorbing compound, as 3-BPA itself does not possess a suitable chromophore for direct UV-Vis analysis.

Application in Biosensors

The unique chemical structure of this compound allows it to be used in the fabrication of specialized sensing devices known as biosensors. These devices combine a biological component, such as an enzyme, with a physicochemical detector to measure the presence of specific substances.

Use as a Quaternization Agent in Amperometric Biosensors

This compound serves as a quaternization agent in the construction of amperometric biosensors. Amperometric biosensors are a type of electrochemical sensor that functions by detecting the current generated from the oxidation or reduction of a biological analyte, providing a signal proportional to the analyte's concentration.

The fabrication of these biosensors often requires the stable immobilization of biological recognition elements, like enzymes, onto the electrode surface. This is where this compound plays a crucial role. As a bifunctional molecule, it possesses two reactive sites: a carboxylic acid group and a bromine atom. This structure allows it to act as a cross-linking or surface modification agent.

The general mechanism involves:

Surface Activation: The electrode surface is often pre-treated to introduce functional groups, such as amines (-NH2).

Covalent Linkage: The carboxylic acid end of this compound can form a stable amide bond with the amine groups on the electrode surface.

Enzyme Immobilization: The bromine atom at the other end of the molecule serves as a reactive site for nucleophilic substitution, readily reacting with functional groups (like amines or thiols) on the surface of enzymes. This reaction covalently binds the enzyme to the electrode via the this compound linker.

This process of forming covalent bonds, particularly those involving the nitrogen atom of an amine group leading to a positively charged quaternary ammonium-like structure, is characteristic of a quaternization agent. By securely anchoring the enzyme to the electrode, this method enhances the biosensor's stability and ensures that the biological component remains active and in close proximity to the transducer for sensitive and reliable detection.

Biomarker Research and Occupational Exposure Monitoring

Beyond its applications in materials science, this compound is a key analyte in toxicology and occupational health for monitoring exposure to the industrial solvent 1-bromopropane (B46711).

This compound as a Metabolite of 1-Bromopropane

1-Bromopropane (1-BP), also known as n-propyl bromide, is widely used as a solvent in industries for applications such as vapor degreasing, cleaning of metals and electronics, and in spray adhesives. mdpi.com Occupational exposure to 1-BP is a significant health concern due to its reported toxicity, including neurological and reproductive effects. nih.gov

When the human body is exposed to 1-bromopropane, it undergoes metabolism, a process that converts foreign substances into other compounds that can be eliminated from the body. Research has identified this compound (3-BPA) as a metabolic product of 1-bromopropane. mdpi.comnih.gov Studies in rats treated with 1-bromopropane have isolated 3-BPA from their urine, confirming this metabolic pathway. nih.gov As a result, 3-BPA in urine is considered a potential biomarker for assessing human exposure to 1-bromopropane. mdpi.comnih.gov

Quantification in Biological Samples (e.g., Urine)

To effectively monitor occupational exposure, precise and reliable analytical methods are required to quantify the concentration of this compound in biological samples, most commonly urine. The standard and most effective method for this purpose is gas chromatography coupled with mass spectrometry (GC-MS). nih.gov

The NIOSH Manual of Analytical Methods (NMAM) provides a detailed procedure (Method 8324) for this analysis. nih.gov The general workflow involves several key steps:

Sample Preparation: A urine sample is first acidified. To ensure accuracy, a known amount of an internal standard, such as 3-chloropropionic acid, is added to the sample. nih.govnih.gov

Extraction: The 3-BPA is extracted from the urine using a solvent like ethyl acetate in a liquid-liquid extraction process. nih.govnih.gov

Derivatization: Because 3-BPA is not sufficiently volatile for GC analysis, it must be chemically modified in a process called derivatization. The sample is treated with a silylating reagent, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which converts 3-BPA into its more volatile tert-butyldimethylsilane (TBDMS) derivative. nih.govnih.gov

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, which separates the components. A mass spectrometer then detects and quantifies the specific ions corresponding to the 3-BPA derivative (m/z 211) and the internal standard derivative (m/z 165). nih.gov

This method has been validated for its accuracy, precision, and sensitivity. nih.gov The limit of detection (LOD) for this procedure is approximately 0.01 µg/mL in urine, making it suitable for monitoring low-level exposures. nih.govnih.gov

| Parameter | Specification |

|---|---|

| Technique | Gas Chromatography, Mass Spectrometry (GC/MS-SIM) |

| Analyte Form | tert-butyldimethylsilane derivative |

| Extraction | Liquid-liquid extraction with ethyl acetate |

| Internal Standard | 3-Chloropropionic acid (3-CPA) |

| Derivatizing Agent | MTBSTFA with 1% TBDMCS |

| Quantitation Ions | m/z 211 (for 3-BPA), m/z 165 (for internal standard) |

| Range | 2.0 to 100 µg/mL |

| Estimated LOD | ~0.01 µg/mL |

| Concentration (µg/mL) | Average Recovery (%) | Relative Standard Deviation (%) |

|---|---|---|

| 2 | 98 | 5.7 |

| 10 | 95 | 4.1 |

| 20 | 93 | 3.2 |

| 50 | 96 | 2.8 |

Data sourced from B'Hymer & Cheever (2004). nih.gov

常见问题

Q. What are the primary synthetic routes for 3-bromopropionic acid and its esters, and how do their yields compare?

Methodological Answer: this compound can be synthesized via two main routes:

- Route 1: Reaction of acrylonitrile with hydrobromic acid (HBr) under reflux (130°C, 6 hours), followed by hydrolysis and purification via distillation .

- Route 2: Heating 2-cyanoethanol with 40% HBr (2 hours, reflux), achieving yields >80% .

For its methyl ester derivative (this compound methyl ester):

- Esterification: Direct reaction of this compound with methanol yields ~82% .

- Alternative: Bromination of methyl acrylate with HBr achieves ~97% yield .

Q. How does the acidity of this compound compare to structurally related brominated acids?

Methodological Answer: The acidity of this compound (pKa ~2.8) is influenced by the electron-withdrawing effect of the bromine atom at the β-position. In comparative studies:

- This compound is less acidic than 2,2-dibromopropionic acid (pKa ~1.2) due to reduced inductive effects in the β-position .

- 3,3-Dibromopropionic acid exhibits stronger acidity (pKa ~1.5) than the mono-brominated derivative .

Experimental validation involves potentiometric titration or computational modeling (e.g., DFT) to assess electronic effects .

Q. What analytical methods are recommended for quantifying this compound in biological samples?

Methodological Answer: Gas chromatography (GC) coupled with mass spectrometry (MS) is the gold standard:

- Urine Analysis: Derivatize this compound with diazomethane to form methyl esters, followed by GC-MS separation (LOD: ~0.1 µg/mL) .

- Sample Preparation: Acidify urine to pH 2, extract with ethyl acetate, and concentrate under nitrogen .

Interference studies show no cross-reactivity with structurally similar metabolites (e.g., 2-bromopropionic acid) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles due to its corrosive properties (Skin Corr. 1B classification) .

- Ventilation: Work in a fume hood to avoid inhalation (density: 1.48 g/mL at 25°C; volatile at elevated temperatures) .

- Storage: Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How is this compound utilized in polymer functionalization for drug delivery systems?

Methodological Answer: this compound is grafted onto polyethyleneimine (PEI) to enhance hydrophobicity for drug encapsulation:

Q. What role does this compound play in synthesizing selenium-containing compounds?

Methodological Answer: It reacts with sodium selenide (Na₂Se) to form 3,3′-diselanediyldipropionic acid , a redox-responsive linker:

Q. How is this compound validated as a biomarker for 1-bromopropane exposure?

Methodological Answer:

- Validation Study: Compare urinary this compound levels in occupationally exposed workers (spray adhesive industry) vs. controls using GC-MS. No detection in low-exposure groups confirms specificity .

- Method Optimization: Adjust derivatization time (30 minutes) and column temperature (70°C to 250°C gradient) to minimize matrix effects .

Q. How can researchers reconcile discrepancies in synthetic yields of this compound derivatives?

Methodological Answer: Variability arises from:

Q. What mechanistic insights explain the electronic effects of bromine in this compound?

Methodological Answer:

Q. How can inter-laboratory variability in this compound quantification be minimized?

Methodological Answer:

- Standardization: Use deuterated internal standards (e.g., 3-bromopropionic-d₄ acid) to correct for extraction efficiency .

- Collaborative Trials: Participate in round-robin testing to harmonize GC-MS parameters (e.g., ionization voltage: 70 eV) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。